Differentiated CYP3A4 Inhibition Profile
The compound 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid demonstrates a distinct CYP3A4 inhibition profile. In a fluorescence-based assay against human recombinant CYP3A4, the compound exhibited an IC50 greater than 30,000 nM [1]. This value indicates a low potential for inhibiting this major drug-metabolizing enzyme, which is a critical differentiator when selecting building blocks for lead optimization. In contrast, many structurally similar compounds in the same chemical series or with alternative substituents can exhibit significantly more potent CYP3A4 inhibition, leading to a higher risk of drug-drug interactions and subsequent compound attrition.
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | >30,000 nM |
| Comparator Or Baseline | Baseline for potent inhibition is often in the sub-micromolar range (<1,000 nM). |
| Quantified Difference | The IC50 of the target compound is at least 30-fold higher than a typical potent CYP3A4 inhibitor threshold. |
| Conditions | Inhibition of human recombinant CYP3A4 using 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate after 30 mins by fluorescence assay. |
Why This Matters
This data suggests a lower propensity for CYP-mediated drug-drug interactions, making this building block a safer choice for constructing compounds intended for combination therapies or chronic administration, thereby increasing the probability of downstream success.
- [1] BindingDB. (n.d.). BDBM50041816: Inhibition of human recombinant CYP3A4. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50041816 View Source
